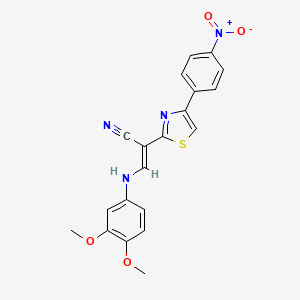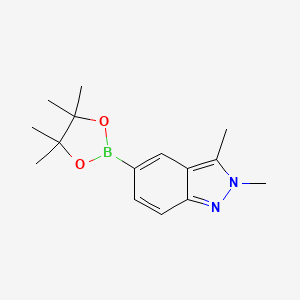![molecular formula C18H20FN3O4S2 B2722077 N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-15-5](/img/structure/B2722077.png)
N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemical compound with intriguing characteristics It exhibits a fascinating structure that combines elements of both phenyl and pyrazolyl groups, anchored by sulfonamide moieties
Mécanisme D'action
Target of Action
N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known as CCG-28641, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate a wide range of cellular functions, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-28641 interacts with its targets by inhibiting the RhoA transcriptional signaling pathway . It acts downstream of Rho, blocking transcription stimulated by various proteins involved in the Rho pathway .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-28641 . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation . By inhibiting this pathway, CCG-28641 can potentially disrupt these processes, leading to downstream effects such as reduced cell growth and migration .
Result of Action
The molecular and cellular effects of CCG-28641’s action primarily involve the inhibition of the RhoA transcriptional signaling pathway . This can lead to a decrease in cell adhesion, migration, and proliferation . In the context of cancer, CCG-28641 has shown activity in several in vitro cancer cell functional assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the condensation of 3-(4-fluorophenyl)-1-(ethanesulfonyl)-4,5-dihydro-1H-pyrazole with a sulfonamide reagent. This reaction is often carried out under controlled temperature and pressure conditions, using a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve more optimized and scalable processes, utilizing advanced technologies such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, resulting in a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions employed. For example, oxidation may yield sulfone derivatives, while reduction may result in the formation of primary amines.
Applications De Recherche Scientifique
Chemistry
Biology
The compound has shown promise in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine
Research has suggested that this compound could serve as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry
Its unique chemical properties make it valuable in the development of specialty chemicals, such as polymers and surfactants.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as N-{3-[1-(methylsulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, the uniqueness of N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide lies in its specific functional groups. The presence of the ethanesulfonyl and fluorophenyl groups imparts distinct chemical properties, influencing its reactivity and interactions with biological targets. These differences highlight its potential for unique applications compared to its analogs.
Propriétés
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(13-7-9-15(19)10-8-13)12-17(20-22)14-5-4-6-16(11-14)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVVOKBCHUMAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2721997.png)
![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)
![6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2722001.png)
![3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2722002.png)

![8-(2-((4-bromophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722004.png)

![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)





